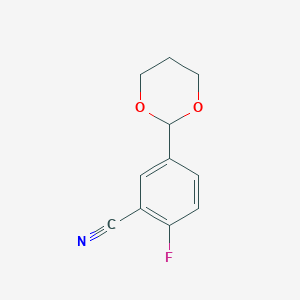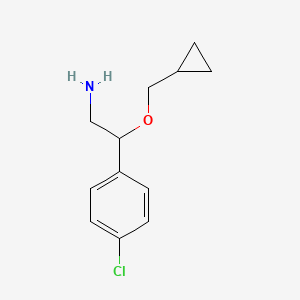
3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Overview
Description
Trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They are thought to enhance the biological activities of various compounds .
Synthesis Analysis
While specific synthesis methods for “3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid” were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized for use in agrochemicals and pharmaceuticals . Various methods of synthesizing these compounds have been reported .
Scientific Research Applications
-
Pharmaceutical Chemistry
- The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . It has been found in numerous pharmacologically active compounds .
- The methods of application or experimental procedures involve the synthesis of these drug molecules, which incorporate the TFM group .
- The outcomes have been significant, with more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) containing fluorine .
-
Antifungal Research
- Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been studied for their potential as antifungal agents .
- The methods of application involve in vitro assays against various fungal strains .
- The outcomes showed that these compounds exhibited antifungal activity, with minimum inhibitory concentrations (MIC) values indicating their effectiveness .
-
Transition Metal-Mediated Trifluoromethylation Reactions
- This field involves the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- The methods of application involve the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .
- The outcomes have led to the development of agrochemical drugs .
-
Synthesis of Biologically Active Molecules
-
Synthesis of Antagonists and Inhibitors
- 3-(Trifluoromethoxy)phenylboronic acid is commonly used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
-
Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- The methods of application involve the synthesis of TFMP derivatives .
- The outcomes have led to the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Use of Trifluoromethyl-substituted Proline in NMR Labeling
- Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions .
- The methods of application involve the use of CF3-substituted prolines in NMR labeling .
- The outcomes reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications .
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNNIVRCBNOKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
CAS RN |
251912-75-1 | |
| Record name | 3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)








![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)

